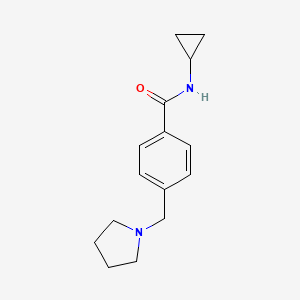![molecular formula C14H19Cl2N3O3S B4440593 N-(3,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440593.png)
N-(3,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Descripción general
Descripción
N-(3,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, commonly known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is a chemical compound that has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions.
Mecanismo De Acción
DPCPX acts as a selective antagonist of adenosine A1 receptors. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways. Adenosine A1 receptors are involved in the regulation of various physiological processes such as sleep, cardiovascular function, and immune response. By blocking these receptors, DPCPX can modulate these processes.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects. It has been shown to increase wakefulness and reduce sleep in animal models. It also has been shown to have cardioprotective effects by reducing ischemia-reperfusion injury. DPCPX has also been shown to modulate the immune response by reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPCPX is a selective antagonist of adenosine A1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, it is important to note that DPCPX has limitations in terms of its selectivity and potency. It has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of DPCPX in scientific research. One area of interest is the role of adenosine receptors in the regulation of pain. DPCPX has been shown to have analgesic effects in animal models, and further research is needed to elucidate the underlying mechanisms. Another area of interest is the role of adenosine receptors in cancer. Adenosine receptors are overexpressed in many types of cancer, and DPCPX has been shown to have anticancer effects in animal models. Further research is needed to determine the potential therapeutic applications of DPCPX in cancer.
Aplicaciones Científicas De Investigación
DPCPX has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body. They play an important role in regulating various physiological processes such as sleep, cardiovascular function, and immune response. DPCPX has been used to study the role of adenosine receptors in the regulation of these processes.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O3S/c1-18(2)23(21,22)19-5-3-10(4-6-19)14(20)17-13-8-11(15)7-12(16)9-13/h7-10H,3-6H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMOMCLZUHVHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1-pyrrolidinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4440510.png)

![1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4440529.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4440537.png)
![N-(2-ethoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4440544.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440547.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4440551.png)
![1-[(dimethylamino)sulfonyl]-N-2-naphthyl-4-piperidinecarboxamide](/img/structure/B4440558.png)
![7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4440578.png)
![N-[4-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440582.png)
![N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4440588.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methylphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B4440589.png)
![N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440603.png)
![N-(2,6-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440611.png)
